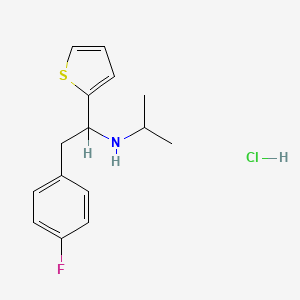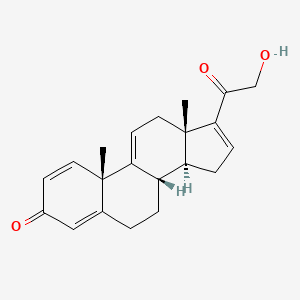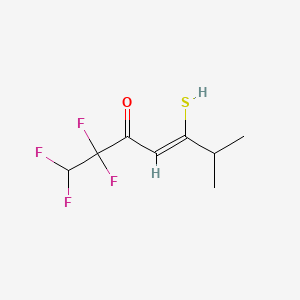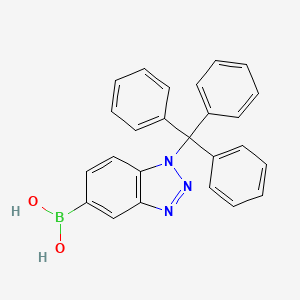
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid is a chemical compound with the molecular formula C25H20BN3O2. It is a derivative of benzotriazole, a heterocyclic compound containing a triazole ring fused to a benzene ring.
Métodos De Preparación
The synthesis of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid typically involves the reaction of benzotriazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include boronic esters, boranes, and substituted benzotriazole derivatives .
Aplicaciones Científicas De Investigación
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds . This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid can be compared with other boronic acid derivatives, such as:
1H-Benzotriazole-5-boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of a trityl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzotriazole ring.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and can influence the reactivity and stability of the compound .
Propiedades
Fórmula molecular |
C25H20BN3O2 |
|---|---|
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
(1-tritylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C25H20BN3O2/c30-26(31)22-16-17-24-23(18-22)27-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18,30-31H |
Clave InChI |
UAIFQDYVIWPXDG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
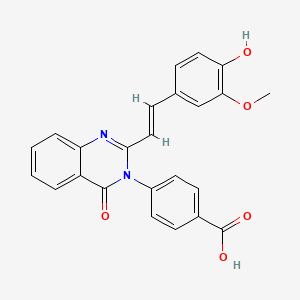
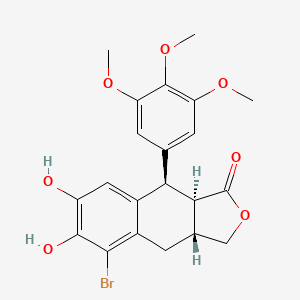
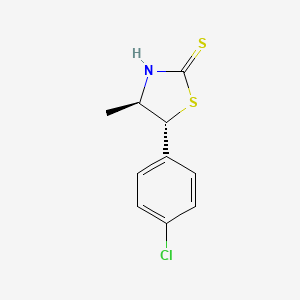
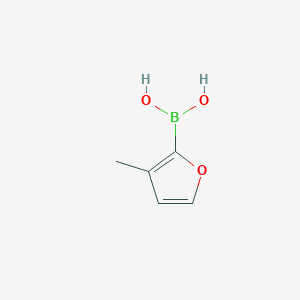
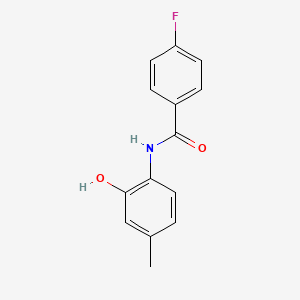
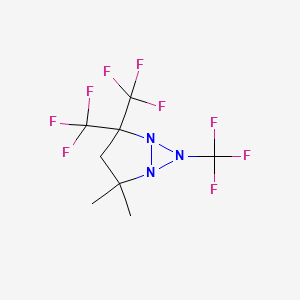
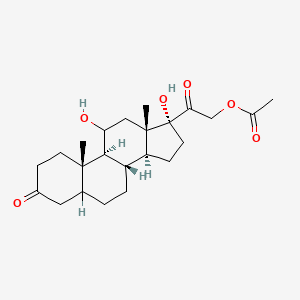
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

